N-(3-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
N-(3-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazine derivatives
Scientific Research Applications
N-(3-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
Target of Action
The primary target of N-(3-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane enzyme that breaks down endocannabinoids, fatty acid amides (FAAs) with neurotransmitter properties .
Mode of Action
This compound interacts with FAAH through a time-dependent and dose-dependent inhibitory activity . The mechanism of inhibition is most likely irreversible or slowly reversible .
Biochemical Pathways
The compound’s interaction with FAAH affects the endocannabinoid system , which plays a crucial role in various physiological processes such as pain sensation, mood, and memory . By inhibiting FAAH, the compound increases the concentration of endocannabinoids, leading to enhanced activation of cannabinoid receptors .
Pharmacokinetics
The pharmacokinetics of this compound are characterized by a slow absorption and elimination rate . The plasma concentration-time curve of the compound shows double peaks . The highest distribution of the compound after absorption was in the stomach, followed by the lung . This suggests that the compound may have a lung targeting property .
Result of Action
The inhibition of FAAH by this compound leads to an increase in endocannabinoid levels, which can result in analgesic, anti-inflammatory, or neuroprotective effects by modulating the release of neurotransmitters .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3-methoxybenzylamine with 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated synthesizers. These methods can improve the yield and purity of the final product while reducing the overall production time and cost.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-hexadecanamide
- N-benzyl-9Z,12Z,15Z-octadecenamide
- N-(3-methoxybenzyl)-9Z,12Z-octadecenamide
- N-benzyl-9Z,12Z-octadecenamide
- N-(3-methoxybenzyl)-9Z,12Z,15Z-octadecadienamide
Uniqueness
N-(3-methoxybenzyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to its specific chemical structure, which imparts distinct physical and chemical properties
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-18(17(22)20-14-8-3-4-9-15(14)24-18)16(21)19-11-12-6-5-7-13(10-12)23-2/h3-10H,11H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHNQRQZVLXMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2O1)C(=O)NCC3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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